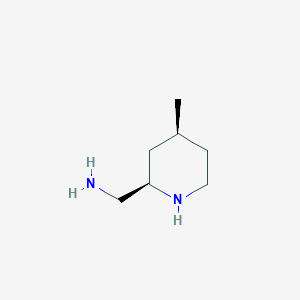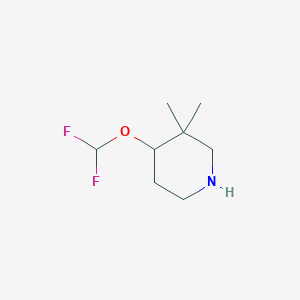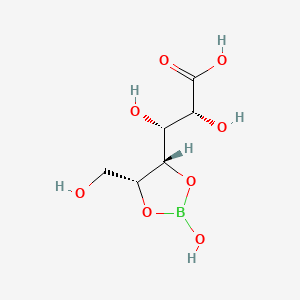
Boron gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron gluconate is a compound formed by the combination of boron and gluconic acid Boron is a trace element that plays a crucial role in various biological processes, while gluconic acid is a mild organic acid derived from glucose
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron gluconate can be synthesized through the reaction of boric acid with gluconic acid. The reaction typically occurs in an aqueous medium, where boric acid reacts with gluconic acid to form this compound. The reaction conditions often involve maintaining a specific pH and temperature to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced by mixing boric acid with gluconic acid in large reactors. The mixture is then heated and stirred to facilitate the reaction. The resulting solution is filtered to remove any impurities and then concentrated to obtain this compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Boron gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boric acid and gluconic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield boron and gluconic acid.
Substitution: this compound can participate in substitution reactions where the boron atom is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Boric acid and gluconic acid derivatives.
Reduction: Boron and gluconic acid.
Substitution: Compounds with substituted boron atoms.
Scientific Research Applications
Boron gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other boron-containing compounds.
Biology: this compound is studied for its potential role in cell signaling and enzyme regulation.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in bone health and its anti-inflammatory properties.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of boron gluconate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: The compound is involved in pathways related to bone metabolism, inflammation, and cellular signaling.
Comparison with Similar Compounds
Boron Citrate: Similar to boron gluconate, boron citrate is used for its bioavailability and potential health benefits.
Boron Glycinate: This compound is known for its high bioavailability and is often used in dietary supplements.
Calcium Fructoborate: A naturally occurring form of boron found in fruits, known for its health benefits.
Uniqueness of this compound: this compound is unique due to its specific combination of boron and gluconic acid, which provides distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound in scientific research and industry.
Properties
CAS No. |
87-46-7 |
|---|---|
Molecular Formula |
C6H11BO8 |
Molecular Weight |
221.96 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-[(4S,5R)-2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoic acid |
InChI |
InChI=1S/C6H11BO8/c8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12/h2-5,8-10,13H,1H2,(H,11,12)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
KJEUMRLAKARHEP-TXICZTDVSA-N |
Isomeric SMILES |
B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)O)O)O)CO)O |
Canonical SMILES |
B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O |
Related CAS |
5743-34-0 (calcium salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
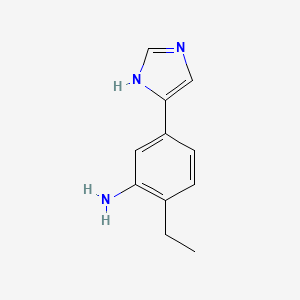
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)

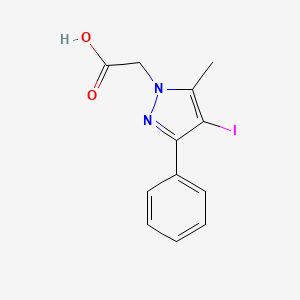
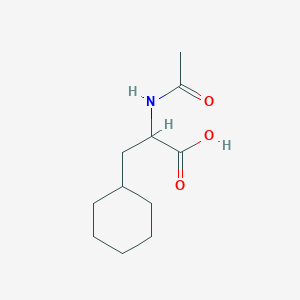
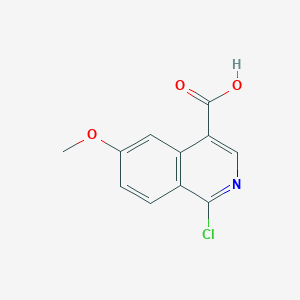
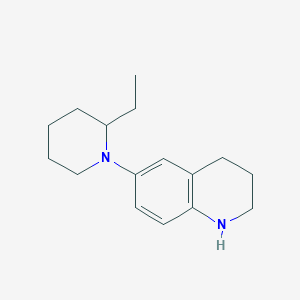
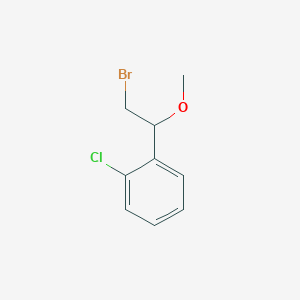
![tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13339283.png)
